Leucine, 4,5-dihydroxy-

Description

Contextual Significance in Biomolecular Chemistry

The significance of Leucine (B10760876), 4,5-dihydroxy- in biomolecular chemistry stems primarily from its role as a constituent of certain natural products with potent biological activities. It is a key component of toxins such as phalloidin (B8060827) and amanitins, produced by the death cap mushroom (Amanita phalloides), and virotoxins found in Amanita virosa mushrooms. ebi.ac.ukfu-berlin.degoogle.com For instance, the (2S,4R)‐4,5‐dihydroxy‐leucine isomer is crucial for the structure and function of phalloidin, a potent stabilizer of filamentous actin. fu-berlin.de Similarly, a specific stereoisomer, (2S,3R,4R)-4,5-dihydroxy isoleucine, is a critical component of α-amanitin, a powerful inhibitor of RNA polymerase II. nih.govchemrxiv.orgacs.org

The presence of hydroxyl groups in Leucine, 4,5-dihydroxy- increases its polarity compared to leucine, which can influence its solubility and interactions with other biomolecules. ontosight.ai This structural modification also makes it a potential substrate for various enzymes, such as hydroxylases and oxidases. ontosight.ai

Overview of Structural Isomerism and Stereochemical Considerations

Leucine, 4,5-dihydroxy- can exist as multiple stereoisomers due to the presence of chiral centers. The specific stereochemistry of these isomers is critical for their biological activity and their incorporation into natural products. For example, the synthesis of phalloidin requires the enantioselective synthesis of (2S,4R)‐4,5‐dihydroxy‐leucine. fu-berlin.deresearchgate.net Similarly, the synthesis of α-amanitin necessitates the preparation of the (2S,3R,4R)-4,5-dihydroxy isoleucine isomer. acs.org

The synthesis of different stereoisomers of dihydroxy-leucine and dihydroxy-isoleucine has been a significant challenge for chemists. nih.govchemrxiv.org Both chemical and chemoenzymatic methods have been developed to achieve the desired stereoselectivity. nih.govchemrxiv.orgrsc.org For instance, Sharpless asymmetric dihydroxylation has been employed in the synthesis of peptides containing γ,δ-dihydroxy-L-leucine. lsu.edu

Research Landscape and Emerging Academic Interests

Current research on Leucine, 4,5-dihydroxy- is largely driven by its presence in biologically active natural products. The total synthesis of toxins like α-amanitin and phalloidin has been a major focus, with the synthesis of the dihydroxylated leucine/isoleucine residue being a significant bottleneck. fu-berlin.denih.govchemrxiv.org Recent breakthroughs have reported more concise chemoenzymatic and chemical syntheses of these key amino acid residues. nih.govchemrxiv.orgacs.org

There is also growing interest in using these toxins, and by extension their unique amino acid components, as payloads in antibody-drug conjugates (ADCs) for cancer therapy. nih.govchemrxiv.org The ability of α-amanitin to potently inhibit RNA polymerase II makes it an attractive candidate for targeted drug delivery. nih.govchemrxiv.org

Furthermore, the study of non-canonical amino acids like Leucine, 4,5-dihydroxy- provides valuable insights into protein structure and function, and they are increasingly used as tools in chemical biology and drug discovery. nih.govmdpi.com The development of methods to incorporate ncAAs into proteins allows for the creation of novel proteins with enhanced properties. acs.org

Interactive Data Tables

Table 1: Natural Products Containing Dihydroxylated Leucine Derivatives

| Natural Product | Source Organism | Key Dihydroxylated Amino Acid | Biological Activity |

| Phalloidin | Amanita phalloides | (2S,4R)‐4,5‐dihydroxy‐leucine | Stabilizes filamentous actin |

| α-Amanitin | Amanita phalloides | (2S,3R,4R)-4,5-dihydroxy-isoleucine | Inhibits RNA polymerase II |

| Viroisin | Amanita virosa | (4R)-4,5-dihydroxy-L-leucine | Toxic, binds to actin |

Table 2: Synthetic Approaches to Dihydroxylated Leucine Derivatives

| Synthetic Method | Key Features | Stereoselectivity | Reference |

| Chemical Synthesis (Perrin) | 8-step synthesis for 4,5-dihydroxy-L-isoleucine. | Not specified in abstract. | nih.govchemrxiv.org |

| Chemoenzymatic Synthesis (Renata) | Regio- and diastereoselective enzymatic C–H oxidations on L-isoleucine. | High regio- and stereoselectivity. | nih.govchemrxiv.org |

| Chemical Synthesis (Süssmuth) | Enantioselective synthesis of (2S,4R)‐4,5‐dihydroxy‐leucine. | Enantioselective. | fu-berlin.deresearchgate.net |

| Chemical Synthesis (Perrin) | Streamlined synthesis of (2S,3R,4R)-4,5-dihydroxy isoleucine. | Not specified in abstract. | acs.org |

Structure

3D Structure

Properties

Molecular Formula |

C6H13NO4 |

|---|---|

Molecular Weight |

163.17 g/mol |

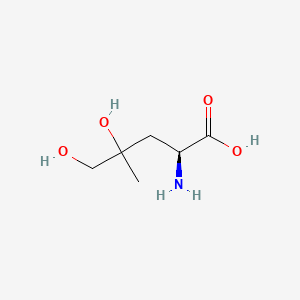

IUPAC Name |

(2S)-2-amino-4,5-dihydroxy-4-methylpentanoic acid |

InChI |

InChI=1S/C6H13NO4/c1-6(11,3-8)2-4(7)5(9)10/h4,8,11H,2-3,7H2,1H3,(H,9,10)/t4-,6?/m0/s1 |

InChI Key |

ASHXMQKUZGLXMR-VKZKZBKNSA-N |

Isomeric SMILES |

CC(C[C@@H](C(=O)O)N)(CO)O |

Canonical SMILES |

CC(CC(C(=O)O)N)(CO)O |

Origin of Product |

United States |

Chemical Synthesis and Stereoselective Methodologies

Development of Synthetic Routes for Leucine (B10760876), 4,5-dihydroxy-

The synthesis of 4,5-dihydroxy-leucine is a significant challenge in organic chemistry, primarily due to the presence of a quaternary carbon center and the need for precise stereochemical control. Its incorporation into complex natural products has driven the development of various synthetic strategies.

Early Synthetic Strategies and Challenges

A primary challenge in these syntheses is the construction of the sterically hindered quaternary α-carbon, a common difficulty in organic synthesis. nih.gov Furthermore, when incorporated into peptides, the hydrophobic nature of the leucine side chain can lead to aggregation and poor solubility during synthesis, further complicating the process. frontiersin.org A significant issue encountered in some routes was the formation of stable γ-lactones from the dihydroxylated product. These carbamate-protected α-amino-γ-hydroxylactones were found to be unreactive toward amines and could not be hydrolyzed to open the ring without causing epimerization at the α-carbon, making them unsuitable as intermediates for peptide synthesis. nebraska.edunih.gov

Enantioselective and Diastereoselective Approaches

To overcome the challenges of stereocontrol, researchers have developed various enantioselective and diastereoselective methods. The enantioselective synthesis of (2S,4R)-4,5-dihydroxy-leucine was a crucial step in the first total synthesis of phalloidin (B8060827), another toxin from the Amanita phalloides mushroom. nih.govresearchgate.net

One successful strategy involves a diastereoselective dihydroxylation of a precursor molecule. lsu.edu For instance, the synthesis of (2S,4S)-4,5-dihydroxyleucine was achieved through a diastereoselective Sharpless asymmetric dihydroxylation performed on a dipeptide intermediate. lsu.edu Another approach utilizes a Claisen rearrangement to establish the stereochemistry, followed by enzymatic kinetic resolution to separate the desired enantiomer with high diastereoselectivity. google.com

Independent stereoselective syntheses have been developed to access specific diastereomers. For example, (2S,4S)-5,5′-dihydroxy[5,5-²H₂]leucine was synthesized starting from (2S)-pyroglutamic acid, while its (2S,4R)-diastereoisomer was prepared from (2S,4R)-4-hydroxyproline. rsc.org These routes provide controlled access to specific stereoisomers required for detailed biological and mechanistic studies.

Utilization of Sharpless Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation (SAD) has proven to be a powerful tool for installing the diol functionality in 4,5-dihydroxy-leucine with a high degree of stereocontrol. nebraska.edunih.govacs.org This reaction is typically performed on an olefin precursor, such as Nα-carbobenzyloxy-(2S)-4,5-dehydroleucine methyl ester. nebraska.edunih.govfigshare.com

The choice of the chiral ligand cocktail (AD-mix-α or AD-mix-β) in the SAD reaction dictates the facial selectivity of the dihydroxylation and, consequently, the stereochemistry of the product. Research has shown that the existing stereocenter at the α-carbon can influence the stereochemical outcome of the reaction. acs.org

| Precursor | Reagent | Product Configuration | Diastereomeric Ratio (dr) | Reference |

| Nα-carbobenzyloxy-(2S)-4,5-dehydroleucine methyl ester | AD-mix-α | Favors (4R) | 6.5:1 | nebraska.edunih.govacs.org |

| Nα-carbobenzyloxy-(2S)-4,5-dehydroleucine methyl ester | AD-mix-β | - | 1:1 | acs.org |

| Z-(2S)-dehydroleucine-Val-OEt (dipeptide) | AD-mix-β | (4S) | - | nebraska.edunih.gov |

As shown in the table, using AD-mix-α on the dehydroleucine (B49857) methyl ester resulted in a 6.5:1 mixture of diastereomeric γ-lactones, favoring the (4R) configuration. nebraska.edunih.govacs.org In contrast, AD-mix-β yielded a 1:1 mixture of diastereomers. acs.org Interestingly, when the SAD was performed on a dipeptide containing a dehydroleucine residue using AD-mix-β, the reaction produced the (4S) configuration, which is the stereochemistry found in the natural product alloviroidin. nebraska.edunih.gov

Precursors and Intermediate Compounds in Chemical Synthesis

The synthesis of 4,5-dihydroxy-leucine relies on the availability of suitable precursors that can be stereoselectively functionalized. The most common precursor is the unsaturated amino acid, (2S)-4,5-dehydroleucine .

This precursor is often protected at the amino group, for example, as Nα-carbobenzyloxy-(2S)-4,5-dehydroleucine or its corresponding methyl ester, to make it compatible with the reaction conditions of the Sharpless asymmetric dihydroxylation. nebraska.edunih.gov The racemic form, (±)-dehydroleucine, can be prepared and then resolved into its enantiomers using enzymes like porcine kidney acylase. nebraska.edunih.gov

Alternative starting materials have also been explored. A recent photochemical method allows for the terminal-selective dehydrogenation of a protected L-leucine derivative, Cbz-Leu-OMe, to generate the γ,δ-unsaturated intermediate in a single step. nih.gov In other routes, cyclic precursors such as tert-Butyl (S)-N-tert-butoxycarbonylpyroglutamate have been employed as the starting material for synthesizing (S)-5,5'-dihydroxyleucine. acs.org The synthesis of related dihydroxyisoleucine has been achieved through a Claisen rearrangement of a Z-aminocrotyl-glycin ester derivative. google.com

Synthesis of Leucine, 4,5-dihydroxy- Containing Peptides and Analogues

A key application of synthetic 4,5-dihydroxy-leucine is its incorporation into peptides to enable the total synthesis of complex natural products and their analogs. A common strategy involves synthesizing the dihydroxylated amino acid within a dipeptide, which circumvents the problematic lactonization that can occur with the free amino acid. nebraska.edunih.gov

In the synthesis of alloviroidin, Nα-Carbobenzyloxy-(2S)-4,5-dehydroleucine was first condensed with valine ethyl ester to form a dipeptide. nebraska.edunih.gov This dipeptide was then subjected to Sharpless asymmetric dihydroxylation to introduce the diol with the desired (4S) configuration. nebraska.edunih.gov The resulting dihydroxylated dipeptide, containing a (2S,4S)-4,5-dihydroxyleucine (diHyLeu) residue, was then used as a building block for further peptide elongation. lsu.edu This dipeptide was incorporated into a tetrapeptide, which was subsequently used in a [3+4] fragment condensation to assemble the linear heptapeptide (B1575542) precursor of alloviroidin and its analogs. lsu.edu

Similarly, for the synthesis of amatoxin analogs, a suitably protected (2S,3R,4R)-4,5-dihydroxyisoleucine was synthesized and incorporated into a peptide chain using solid-phase peptide synthesis (SPPS). acs.org This highlights the importance of developing robust synthetic routes that provide the dihydroxylated amino acid in a form that is ready for use in modern peptide synthesis techniques.

Biosynthesis and Enzymatic Transformations

Proposed Biosynthetic Pathways of Leucine (B10760876), 4,5-dihydroxy- in Producing Organisms

While a complete, step-by-step biosynthetic pathway for Leucine, 4,5-dihydroxy- has not been definitively elucidated in a specific producing organism, it is widely proposed that its synthesis proceeds via the direct oxidation of L-leucine. This transformation is believed to be carried out by hydroxylase enzymes, which introduce hydroxyl groups onto the leucine scaffold. The most likely candidates for this reaction are non-heme iron and 2-oxoglutarate-dependent (Fe/2OG) oxygenases, a large superfamily of enzymes known to catalyze a wide variety of oxidative reactions, including the hydroxylation of amino acids. nih.govfrontiersin.orgnih.gov

The proposed pathway would involve two sequential hydroxylation events on the leucine molecule. The initial hydroxylation could occur at either the C-4 or C-5 position, followed by a second hydroxylation at the remaining position to yield the 4,5-dihydroxy derivative. The order of these hydroxylation events would be dependent on the substrate specificity and regioselectivity of the specific hydroxylase(s) involved. Given the existence of enzymes that can hydroxylate leucine at the C-5 position, such as L-leucine 5-hydroxylase, it is plausible that a similar or a promiscuous enzyme could catalyze the initial hydroxylation, followed by the action of another hydroxylase to complete the dihydroxylation. researchgate.net

Enzymatic Hydroxylation of Leucine and Related Substrates

The enzymatic hydroxylation of leucine and other amino acids is a key process in the biosynthesis of many natural products and for generating structural diversity in peptides. This transformation is primarily mediated by a class of enzymes known as hydroxylases.

The principal enzymes implicated in the hydroxylation of leucine are the Fe(II)/2-oxoglutarate-dependent (Fe/2OG) oxygenases. nih.govfrontiersin.orgnih.gov This superfamily of enzymes utilizes ferrous iron (Fe²⁺) as a cofactor and 2-oxoglutarate (also known as α-ketoglutarate) as a co-substrate to catalyze the incorporation of one atom of molecular oxygen into a substrate, in this case, leucine. The other oxygen atom is incorporated into 2-oxoglutarate, leading to its oxidative decarboxylation to succinate (B1194679) and carbon dioxide. nih.gov

Numerous Fe/2OG-dependent dioxygenases have been identified and characterized from various organisms, including bacteria and fungi. researchgate.net These enzymes are involved in a wide array of biological processes, such as natural product biosynthesis, post-translational modification of proteins, and DNA repair. frontiersin.orgnih.gov While a specific enzyme responsible for the 4,5-dihydroxylation of leucine is not yet fully characterized, several leucine hydroxylases have been identified that catalyze mono-hydroxylation at different positions. For instance, L-leucine 5-hydroxylase has been found in various bacteria. researchgate.net

Factor Inhibiting Hypoxia-Inducible Factor (FIH) is another well-characterized Fe/2OG-dependent dioxygenase. While its primary role in humans is the asparaginyl hydroxylation of the hypoxia-inducible factor (HIF), the general mechanism of action of FIH and other Fe/2OG enzymes provides a model for understanding how leucine hydroxylation could occur. These enzymes share a conserved structural fold and a catalytic mechanism involving a high-valent iron-oxo intermediate that is responsible for the C-H bond activation and hydroxylation. nih.gov

The substrate specificity and regioselectivity of Fe/2OG-dependent hydroxylases are critical determinants of the final hydroxylated product. These enzymes can exhibit remarkable selectivity, hydroxylating a specific amino acid at a precise position. For example, L-leucine 5-hydroxylase specifically introduces a hydroxyl group at the C-5 position of leucine. researchgate.net

The regioselectivity of these enzymes is dictated by the architecture of their active sites, which positions the substrate in a specific orientation relative to the reactive iron-oxo species. nih.gov Subtle changes in the amino acid residues lining the active site can lead to alterations in regioselectivity, a property that can be exploited in protein engineering to generate novel hydroxylases with desired specificities. Studies on related amino acid hydroxylases have shown that it is possible to engineer these enzymes to favor hydroxylation at different carbon atoms of the substrate.

The ability of some Fe/2OG dioxygenases to perform multiple hydroxylations on a single substrate molecule has been observed, lending credence to the possibility of a single or multiple enzymes being responsible for the formation of 4,5-dihydroxyleucine from leucine.

Enzymatic reactions are renowned for their high degree of stereochemical control, and the dihydroxylation of leucine is expected to be no exception. The chiral environment of the enzyme's active site ensures that the hydroxyl groups are introduced with a specific stereochemistry, leading to the formation of a particular stereoisomer of 4,5-dihydroxyleucine.

The stereospecificity of Fe/2OG-dependent hydroxylases is a result of the precise positioning of the substrate within the active site, which exposes only one specific C-H bond to the iron-oxo intermediate for abstraction and subsequent hydroxylation. This level of control is crucial in the biosynthesis of biologically active molecules, where the stereochemistry of a molecule is often critical for its function. While the exact stereochemistry of naturally produced Leucine, 4,5-dihydroxy- is not extensively documented, it is anticipated that its enzymatic synthesis would be highly stereoselective.

Biocatalytic Applications in Synthesis of Leucine, 4,5-dihydroxy-

The use of enzymes, or biocatalysis, offers a powerful and environmentally friendly approach for the synthesis of complex and chiral molecules like Leucine, 4,5-dihydroxy-. nih.gov The high selectivity and specificity of hydroxylase enzymes make them attractive tools for the targeted hydroxylation of amino acids, avoiding the need for protecting groups and harsh reagents often associated with traditional chemical synthesis. nih.gov

The chemoenzymatic synthesis of related compounds, such as 4,5-dihydroxyisoleucine, a component of the toxin α-amanitin, has been successfully demonstrated. nih.gov This approach utilizes whole-cell biocatalysts or isolated enzymes to perform regio- and stereoselective hydroxylations on an amino acid precursor. A similar strategy could be envisioned for the production of Leucine, 4,5-dihydroxy-.

This would involve the identification and cloning of a suitable hydroxylase gene (or genes) into a microbial host, such as E. coli, which can then be used to overexpress the enzyme. The microbial cells can then be used as a whole-cell biocatalyst to convert L-leucine into its dihydroxylated derivative. This biocatalytic process could be optimized by engineering the host strain's metabolism to increase the supply of precursors and cofactors, thereby enhancing the yield of the desired product. The development of such a biocatalytic route would provide a sustainable and efficient method for the production of Leucine, 4,5-dihydroxy- for research and potential applications.

Molecular and Cellular Biological Roles

Molecular Mechanisms of Action of Leucine (B10760876), 4,5-dihydroxy- Containing Peptides

The biological activity of peptides incorporating 4,5-dihydroxy-leucine is intrinsically linked to their conformation, which facilitates specific interactions with cellular components.

Interaction with Cellular Proteins (e.g., Actin Binding for Phallotoxins)

The most well-documented example of the molecular action of a 4,5-dihydroxy-leucine-containing peptide is the interaction of phallotoxins, such as phalloidin (B8060827), with actin. Phalloidin binds with high affinity and specificity to filamentous actin (F-actin), stabilizing the filaments and preventing their depolymerization. wikipedia.org This interaction occurs at the interface between adjacent actin subunits in the filament. wikipedia.org The rigid, conformationally constrained structure of phalloidin, partly dictated by the 4,5-dihydroxy-leucine residue, is essential for fitting into this binding pocket. While the primary binding interactions involve other residues of the phalloidin molecule, the dihydroxy-leucine side chain is positioned in a manner that it is not directly involved in the actin binding, making it a suitable position for chemical modifications without abolishing the binding activity. This has been exploited for the development of fluorescently labeled phalloidin derivatives widely used in cell biology to visualize the actin cytoskeleton.

Cellular Effects in Model Systems (e.g., in vitro studies on enzyme inhibition, specific cellular processes)

The cellular effects of peptides containing 4,5-dihydroxy-leucine are primarily understood through the lens of phallotoxins. In vitro, the application of phalloidin to cells leads to a marked stabilization of the actin cytoskeleton. This prevents the dynamic processes of actin polymerization and depolymerization that are essential for numerous cellular functions, including cell motility, cytokinesis, and the maintenance of cell shape. While specific studies focusing solely on the effect of isolated 4,5-dihydroxy-leucine on enzyme inhibition are scarce, the profound cellular impact of phalloidin underscores the potent biological consequences of introducing such a conformationally significant, non-canonical amino acid into a peptide sequence.

Role in Non-Canonical Amino Acid Metabolism (distinct from general leucine metabolism)

The metabolism of 4,5-dihydroxy-leucine is distinct from the well-characterized pathways of its canonical counterpart, leucine. Leucine is a branched-chain amino acid (BCAA) that is primarily metabolized in skeletal muscle through transamination and subsequent oxidative decarboxylation. nih.govnih.govresearchgate.net In contrast, 4,5-dihydroxy-leucine is a hydroxylated derivative, and its metabolic fate is likely governed by different enzymatic machinery.

An in-depth examination of the advanced analytical research methodologies applied to the study of Leucine, 4,5-dihydroxy-, a hydroxylated, non-proteinogenic amino acid. This article explores the sophisticated techniques used for its structural confirmation, purification, and the investigation of its role within larger biological molecules.

Advanced Analytical Research Methodologies

The comprehensive characterization of "Leucine, 4,5-dihydroxy-" ((2S)-2-amino-4,5-dihydroxy-4-methylpentanoic acid) relies on a suite of advanced analytical techniques. These methodologies are essential for confirming its unique chemical structure, separating it from related compounds, and understanding its function, particularly when it is incorporated into larger macromolecules.

Future Research Directions and Interdisciplinary Avenues

Exploration of Novel Synthetic Pathways and Biocatalytic Systems

The development of efficient and stereoselective synthetic routes to 4,5-dihydroxyleucine is a primary area of future research. While the synthesis of related compounds such as (2S,4S)- and (2S,4R)-5,5′-dihydroxy[5,5-2H2]leucine has been reported, starting from (2S)-pyroglutamic acid and (2S,4R)-4-hydroxyproline respectively, there is a need for more direct and versatile methods. rsc.org Future investigations will likely focus on asymmetric synthesis methodologies that allow for precise control over the stereochemistry at the C4 and C5 positions.

Key areas for exploration in chemical synthesis include:

Asymmetric Dihydroxylation: The use of Sharpless asymmetric dihydroxylation on unsaturated leucine (B10760876) precursors could provide a direct route to the desired diol functionality with high enantioselectivity.

Chiral Pool Synthesis: Expanding on existing methods, the use of other readily available chiral starting materials could lead to more efficient and scalable syntheses.

Novel Catalyst Development: The design of new catalysts for stereoselective hydroxylation reactions will be crucial in improving yields and reducing the number of synthetic steps.

Concurrently, the exploration of biocatalytic systems for the production of 4,5-dihydroxyleucine presents a promising and sustainable alternative to traditional chemical synthesis. While specific enzymes that catalyze the 4,5-dihydroxylation of leucine have yet to be identified, the broader class of Fe(II)/α-ketoglutarate-dependent dioxygenases, known for their ability to hydroxylate amino acids, are prime candidates for investigation. mdpi.com Research in this area will likely involve:

Enzyme Screening: High-throughput screening of microbial genomes and metagenomic libraries for novel hydroxylases with activity towards leucine.

Protein Engineering: The use of directed evolution and rational design to modify the substrate specificity and regioselectivity of known amino acid hydroxylases, such as L-leucine-5-hydroxylase or promiscuous L-isoleucine dioxygenases. mdpi.com

Whole-Cell Biotransformation: The development of engineered microbial strains that can produce 4,5-dihydroxyleucine directly from simple carbon sources.

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthesis Strategy | Potential Starting Material | Key Transformation | Anticipated Advantages | Potential Challenges |

| Asymmetric Dihydroxylation | Unsaturated Leucine Derivative | Sharpless Asymmetric Dihydroxylation | High stereoselectivity, direct introduction of diol | Synthesis of the unsaturated precursor |

| Chiral Pool Synthesis | (2S)-Pyroglutamic Acid | Multi-step conversion | Readily available chiral starting material | Potentially long synthetic route, protecting group manipulation |

| Biocatalysis | L-Leucine | Enzymatic C-H activation and hydroxylation | High selectivity, environmentally benign conditions | Discovery and engineering of suitable enzymes |

Deeper Understanding of Native Biosynthetic Routes and Regulation

Currently, there is a notable absence of information in the scientific literature regarding the natural occurrence and native biosynthetic pathways of 4,5-dihydroxyleucine. This suggests that it may be a rare or yet-to-be-discovered natural product, or a product of xenobiotic metabolism. Future research efforts in this area would be highly valuable and could involve:

Natural Product Discovery: Advanced analytical techniques, such as mass spectrometry-based metabolomics, could be employed to screen diverse natural sources (e.g., microorganisms, plants, marine organisms) for the presence of 4,5-dihydroxyleucine and its derivatives.

Genome Mining: The identification of putative gene clusters in microbial genomes that encode for enzymes homologous to known amino acid hydroxylases could provide clues to potential biosynthetic pathways.

Isotopic Labeling Studies: If a natural producer is identified, feeding experiments with isotopically labeled precursors could be used to elucidate the biosynthetic origin of the 4,5-dihydroxyleucine backbone.

Understanding the biosynthesis of this compound would not only provide a sustainable source but also offer insights into the biological roles of such oxidized amino acids.

Comprehensive Elucidation of Molecular Interaction Profiles

The presence of additional hydroxyl groups on the leucine side chain significantly alters its polarity and hydrogen bonding potential, suggesting that 4,5-dihydroxyleucine may have unique molecular interaction profiles compared to its proteinogenic counterpart. A comprehensive elucidation of these interactions is crucial for understanding its potential biological activities. Future research should focus on:

Computational Modeling and Docking: In silico studies can be used to predict the binding of 4,5-dihydroxyleucine to the active sites of various enzymes and receptors. mdpi.comresearchgate.net These studies can help to identify potential biological targets and guide experimental investigations.

Biophysical Binding Assays: Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and nuclear magnetic resonance (NMR) spectroscopy can be used to quantitatively measure the binding affinity and kinetics of 4,5-dihydroxyleucine with purified proteins.

Structural Biology: X-ray crystallography and cryo-electron microscopy can provide atomic-level details of the interactions between 4,5-dihydroxyleucine and its binding partners, revealing the specific hydrogen bonds and other non-covalent interactions that contribute to binding. researchgate.net

The insights gained from these studies will be instrumental in identifying the cellular pathways and processes that may be modulated by 4,5-dihydroxyleucine and in designing derivatives with enhanced potency and selectivity.

Development of Leucine, 4,5-dihydroxy- as a Scaffold for Chemical Biology Probes

The unique chemical functionality of 4,5-dihydroxyleucine makes it an attractive scaffold for the development of chemical biology probes. These probes are powerful tools for studying biological processes in their native context. The hydroxyl groups provide convenient handles for the attachment of various reporter groups, such as fluorophores, biotin (B1667282) tags, or photo-crosslinkers, without significantly altering the core amino acid structure.

Potential applications of 4,5-dihydroxyleucine-based probes include:

Fluorescent Probes: The attachment of a fluorescent dye to the 4- or 5-hydroxyl group could create probes for visualizing the localization and dynamics of specific cellular components or for use in fluorescence resonance energy transfer (FRET)-based assays to study protein-protein interactions. rsc.orgnih.gov

Affinity-Based Probes: The incorporation of a biotin tag would enable the identification of binding partners of 4,5-dihydroxyleucine through affinity purification and subsequent mass spectrometry analysis.

Photoaffinity Probes: The introduction of a photo-activatable cross-linking group would allow for the covalent labeling of binding partners upon UV irradiation, providing a powerful method for target identification.

The development of such probes will be crucial for unraveling the biological functions of 4,5-dihydroxyleucine and for exploring its potential as a lead compound in drug discovery. A summary of potential probe designs is presented in Table 2.

| Probe Type | Reporter Group | Potential Application | Key Design Consideration |

| Fluorescent Probe | Fluorophore (e.g., NBD, coumarin) | Cellular imaging, FRET assays | Maintaining cell permeability and minimizing steric hindrance |

| Affinity Probe | Biotin | Identification of binding partners | Incorporating a linker to minimize interference with binding |

| Photoaffinity Probe | Diazirine, Benzophenone | Covalent labeling of target proteins | Ensuring photoreactivity without compromising binding affinity |

Q & A

Q. How can researchers ensure compliance with ethical guidelines when using 4,5-dihydroxy-leucine in animal studies?

Q. What steps mitigate risks of data fabrication or selective reporting in studies involving 4,5-dihydroxy-leucine?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.